molecular formula C16H12N2O5S B2356750 N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide CAS No. 896293-37-1

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

Cat. No.: B2356750
CAS No.: 896293-37-1
M. Wt: 344.34
InChI Key: SAGRCLDFARQELL-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 1,3-dioxoisoindole moiety linked to a benzamide group with a methylsulfonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide typically involves the reaction of 1,3-dioxoisoindole derivatives with benzamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide

Uniqueness

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide stands out due to its unique methylsulfonyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRCLDFARQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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